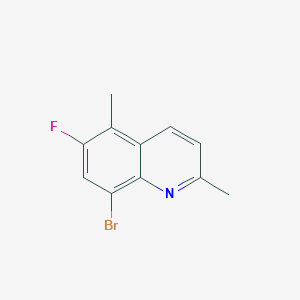
8-Bromo-6-fluoro-2,5-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-fluoro-2,5-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-2,5-dimethylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer condensation reaction, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedländer condensation reactions. The use of eco-friendly and reusable catalysts, such as PEG-supported sulfonic acid, is preferred to ensure greener and more sustainable chemical processes .
化学反应分析
Types of Reactions
8-Bromo-6-fluoro-2,5-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The fluorine atom can be substituted by electrophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Electrophilic substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinolines with various functional groups.
Electrophilic substitution: Formation of halogenated quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
科学研究应用
8-Bromo-6-fluoro-2,5-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industrial Chemistry: Used in the synthesis of advanced materials and as a building block for complex organic molecules.
作用机制
The mechanism of action of 8-Bromo-6-fluoro-2,5-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
8-Bromo-6-fluoro-2,5-dimethylquinoline is unique due to the specific positioning of bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced pharmacological properties and greater versatility in synthetic applications.
属性
分子式 |
C11H9BrFN |
|---|---|
分子量 |
254.10 g/mol |
IUPAC 名称 |
8-bromo-6-fluoro-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-3-4-8-7(2)10(13)5-9(12)11(8)14-6/h3-5H,1-2H3 |
InChI 键 |
QGNGJSBWBVVWKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)C)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)
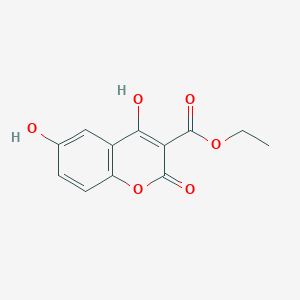
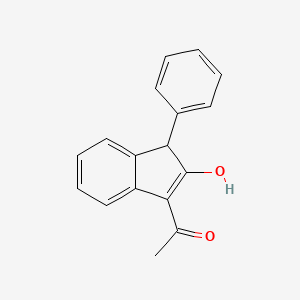
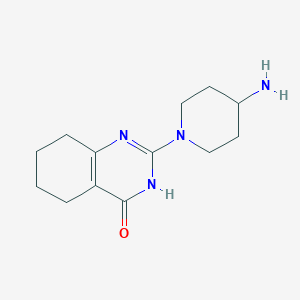



![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)
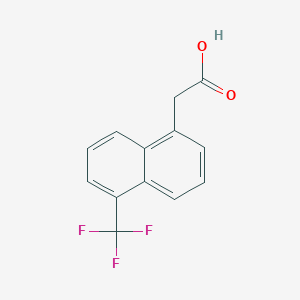
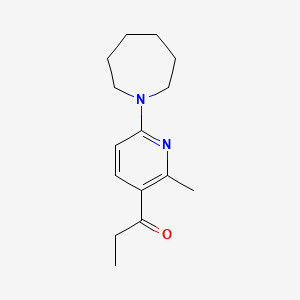
![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
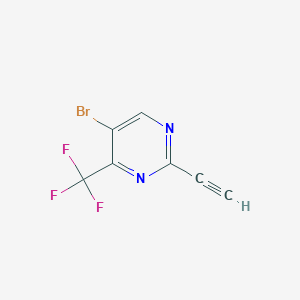
![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
